2-methoxy-4-(methylsulfanyl)benzaldehyde
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Overview
Description
2-methoxy-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10O2S. It is a benzaldehyde derivative, characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the use of 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol as starting materials. These compounds undergo a series of reactions, including nitration, reduction, and methylation, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and distillation to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-methoxy-4-(methylsulfanyl)benzoic acid.
Reduction: 2-methoxy-4-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. The methoxy and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzaldehyde: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
4-methylsulfanylbenzaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.
2-methoxy-4-(methylsulfanyl)benzoic acid: An oxidized form of 2-methoxy-4-(methylsulfanyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
15345-40-1 |
---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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